molecular formula C10H13N5O B2494693 2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile CAS No. 1024746-20-0

2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile

Cat. No. B2494693
CAS RN: 1024746-20-0
M. Wt: 219.248
InChI Key: SNHVJKSLHIVKOC-ALCCZGGFSA-N
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Description

The compound of interest belongs to a class of chemicals that exhibit unique properties due to their structural configuration, including triazole rings and nitrile groups. Such compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

Research on similar compounds has shown that they can be synthesized through reactions involving copper(II) acetate with specific enaminonitriles, leading to moderate to good yields. For example, Yun and Kim (2002) detailed the synthesis of related compounds by treating N-aryl α-cyanoenamines with Cu(OAc)2·H2O, resulting in compounds with dimethyl and indolyl groups in moderate to good yields (Yun & Kim, 2002).

Molecular Structure Analysis

The structural analysis of these compounds typically involves advanced techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the molecular configuration, bonding patterns, and the spatial arrangement of atoms within the molecule, which are crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

Compounds with triazole rings and nitrile groups participate in a variety of chemical reactions, including cycloadditions, nucleophilic attacks, and rearrangements. For instance, Toumi and Harizi (2006) explored regiospecific 1,3-dipolar cycloaddition reactions to synthesize 4-aryl-5,5-dimethyl-5H-1,2,3-triazoles, highlighting the versatility of these compounds in chemical synthesis (Toumi & Harizi, 2006).

Scientific Research Applications

Heterocyclization Reactions

The compound has been utilized in heterocyclization reactions. Kornii et al. (2021) explored reactions of substituted 3,3-dichloroprop-2-enenitriles, including compounds with a structure similar to 2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile, with secondary aliphatic amines. These reactions yielded new 2,5-bis(alkylamino)-1,3-oxazole-4-carbonitriles, demonstrating the compound's utility in synthesizing novel heterocyclic compounds (Kornii et al., 2021).

Synthesis of Heteroarenes

Shi et al. (2018) developed a protocol for tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This method efficiently synthesizes a series of CMe2CF3-containing heteroarenes, potentially useful in drug discovery, highlighting the importance of 2,2-dimethylpropanoyl derivatives in pharmaceutical research (Shi et al., 2018).

Synthesis of Medicinally Relevant Compounds

Elinson et al. (2020) described a multicomponent approach to synthesize medicinally relevant compounds, including 5-aryl-chromeno[2,3-b]pyridines, using dimedone and related compounds. Their method demonstrates the utility of similar compounds in creating scaffolds promising for diverse medical applications (Elinson et al., 2020).

Synthesis of Organic Photovoltaic Materials

Irfan et al. (2015) conducted a quantum chemical investigation of trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), closely related to the compound . They studied its electro-optical and charge-transport properties, highlighting the potential of similar compounds in organic photovoltaic materials (Irfan et al., 2015).

Glycoside and Glycosyl Ester Synthesis

Crich and Cai (2007) demonstrated the synthesis of beta-glucosides and alpha-mannosides using esters like 3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoates, related to the compound . This research shows its significance in the stereocontrolled synthesis of glycosides, crucial in medicinal chemistry (Crich & Cai, 2007).

properties

IUPAC Name

(2Z)-4,4-dimethyl-3-oxo-2-[(1H-1,2,4-triazol-5-ylamino)methylidene]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-10(2,3)8(16)7(4-11)5-12-9-13-6-14-15-9/h5-6H,1-3H3,(H2,12,13,14,15)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVJKSLHIVKOC-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=NC=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=NC=NN1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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